Gold;samarium

Description

Gold (Au) exhibits versatile chemistry, forming complexes such as Au(I) amidinates (e.g., [Au₃(2,6-Me₂-form)₂(THT)Cl]) with unique catalytic and structural properties . These complexes are synthesized via ligand substitution or oxidative addition, enabling applications in organic synthesis and materials science . Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their biocompatibility and surface plasmon resonance .

Samarium (Sm), a lanthanide, forms compounds like samarium oxide (Sm₂O₃) nanoparticles and Sm-polyaniline nanocomposites. Sm nanoparticles (~5 nm) exhibit hexagonal phase crystallinity and enhance electrical conductivity in polymers . Samarium compounds are valued for their magnetic, optical, and catalytic properties, making them critical in catalysis and advanced materials .

Properties

CAS No. |

11092-62-9 |

|---|---|

Molecular Formula |

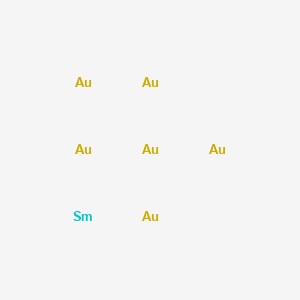

Au6Sm |

Molecular Weight |

1332.2 g/mol |

IUPAC Name |

gold;samarium |

InChI |

InChI=1S/6Au.Sm |

InChI Key |

WXVFWNWSEZZQPO-UHFFFAOYSA-N |

Canonical SMILES |

[Sm].[Au].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gold;samarium compounds can be synthesized through various methods. One common method involves the reduction of samarium oxide (Sm₂O₃) with gold at high temperatures. This process typically requires temperatures around 1000°C and high pressure to ensure complete reaction . Another method involves the use of samarium(II) iodide (SmI₂) as a reducing agent to facilitate the formation of gold;samarium compounds .

Industrial Production Methods: In industrial settings, the preparation of gold;samarium compounds often involves the use of sealed tube methods to prevent the loss of volatile reactants. For example, samarium sulfide (SmS) can be prepared by heating samarium metal with sulfur in an evacuated silica tube at around 1000 K . Similar methods can be adapted for the production of gold;samarium compounds.

Chemical Reactions Analysis

Types of Reactions: Gold;samarium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, samarium in the compound can react with halogens to form samarium halides . Additionally, samarium(II) iodide is known for its ability to reduce organic compounds through electron transfer and proton transfer steps .

Common Reagents and Conditions: Common reagents used in reactions involving gold;samarium compounds include halogens (e.g., chlorine, bromine), hydrogen gas, and organic solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) . These reactions often require specific conditions, such as elevated temperatures and the presence of co-solvents, to proceed efficiently.

Major Products Formed: The major products formed from reactions involving gold;samarium compounds depend on the specific reactants and conditions used. For example, the reaction of samarium with halogens typically produces samarium halides, while reduction reactions with organic compounds can yield various reduced products .

Scientific Research Applications

Gold;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in organic synthesis and as reducing agents in various reactions . In biology and medicine, gold;samarium compounds are explored for their potential use in cancer treatments and as components in medical imaging . In industry, these compounds are utilized in the production of high-performance magnets and as additives in glass and ceramics .

Mechanism of Action

The mechanism by which gold;samarium compounds exert their effects involves electron transfer and interaction with molecular targets. For example, samarium(II) iodide acts as a one-electron reductant, facilitating the reduction of organic compounds through a series of electron transfer and proton transfer steps . The molecular targets and pathways involved in these reactions include functionalized carbonyl compounds, organic halides, and nitro compounds .

Comparison with Similar Compounds

Gold Complexes vs. Noble Metal Complexes

Gold(I) complexes are often compared to platinum (Pt) and silver (Ag) analogues due to shared catalytic roles. Key differences include:

- Relativistic Effects : Au complexes exhibit stronger relativistic effects, enhancing their catalytic activity in oxidative addition reactions compared to Pt .

- Structural Flexibility : Au(I) amidinates adopt dinuclear or trinuclear structures with Au–Au interactions (~2.8–3.0 Å), whereas Pt analogs favor square-planar geometries .

- Applications : Au complexes are superior in C–H activation, while Pt excels in hydrogenation .

Table 1: Gold vs. Platinum Complexes

Samarium Compounds vs. Other Lanthanides

Samarium is frequently compared to neodymium (Nd) due to their adjacent positions in the lanthanide series:

- Magnetic Properties : Sm³⁺ has lower magnetic moment (1.5 µB) than Nd³⁺ (3.3 µB), making Nd better for high-strength magnets .

- Optical Behavior: Sm₂O₃ nanoparticles show sharp photoluminescence peaks in visible regions, while Nd₂O₃ emits in near-infrared .

- Thermal Stability: Sm₂O₃ nanocomposites improve polymer thermal conductivity by 20–30%, outperforming Nd₂O₃ in polycrystalline stability .

Table 2: Samarium vs. Neodymium Oxide Nanoparticles

| Property | Sm₂O₃ Nanoparticles | Nd₂O₃ Nanoparticles |

|---|---|---|

| Crystal Phase | Hexagonal | Cubic |

| Magnetic Moment (µB) | 1.5 | 3.3 |

| Thermal Conductivity | +30% in polymers | +15% |

Nanocomposites: Gold vs. Samarium in Materials Science

- Gold Nanoparticles: Used in biosensing and drug delivery due to tunable plasmonic properties (e.g., 20–50 nm AuNPs for targeted cancer therapy) .

- Samarium Nanocomposites: Sm-polyaniline composites show 5 nm particle size and polycrystalline structure (d-spacing ~0.3 nm), enhancing electrical transport .

Table 3: Applications of Au and Sm Nanoparticles

| Material | Key Application | Performance Metric |

|---|---|---|

| Au Nanoparticles | Biomedical imaging | 90% drug loading efficiency |

| Sm₂O₃-Polyaniline | Conductive coatings | 10⁴ S/m conductivity |

Research Findings and Challenges

- Gold : Au(I) amidinates require precise ligand design to stabilize dinuclear structures, as seen in X-ray studies . Contradictions in neutron capture yields between Sm and Au targets suggest experimental time allocation impacts results .

- Samarium : Isotopic abundance (e.g., Sm-152 at 8 eV) influences neutron absorption, necessitating further study for nuclear applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.